4-Carbamoyl-1-hexadecylpyridinium Chloride

Übersicht

Beschreibung

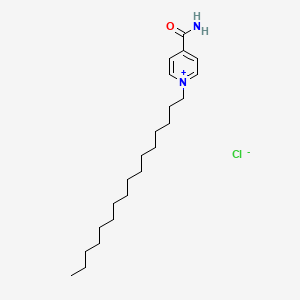

4-Carbamoyl-1-hexadecylpyridinium Chloride is a chemical compound with the molecular formula C22H39ClN2O and a molecular weight of 383.01 g/mol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Carbamoyl-1-hexadecylpyridinium Chloride typically involves the reaction of hexadecylpyridinium chloride with carbamoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a temperature range of 0°C to 25°C.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process is optimized to ensure high yield and purity, with rigorous quality control measures in place to maintain consistency.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Carbamoyl-1-hexadecylpyridinium Chloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

4-Carbamoyl-1-hexadecylpyridinium chloride is recognized for its antimicrobial properties, making it valuable in pharmaceutical formulations and disinfectants. Its cationic nature allows it to interact with microbial membranes, leading to cell lysis and death. Studies have shown that derivatives of pyridinium salts exhibit significant antibacterial and antifungal activities, which can be harnessed in developing new antimicrobial agents .

Surfactant Properties

As a surfactant, this compound can lower surface tension and stabilize emulsions. It is utilized in formulations where emulsification is critical, such as in cosmetics and personal care products. The surfactant properties are attributed to the long hydrophobic alkyl chain combined with a polar head group, which facilitates the formation of micelles in aqueous solutions .

Gene Delivery Systems

Research indicates that quaternary ammonium compounds like this compound can be employed in gene delivery systems due to their ability to form complexes with nucleic acids. These complexes enhance cellular uptake of genetic material, making them potential candidates for gene therapy applications .

Polymerization Initiators

The compound serves as an initiator for polymerization reactions, particularly in the synthesis of cationic polymers. Its ability to generate reactive species upon decomposition makes it useful in controlled polymerization techniques, contributing to the development of advanced materials with tailored properties .

Data Table: Applications Overview

Case Study 1: Antimicrobial Efficacy

A study conducted by Madaan and Tyagi evaluated various quaternary pyridinium salts, including this compound, for their antimicrobial efficacy against common pathogens. The results demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new disinfectants and preservatives .

Case Study 2: Gene Delivery Applications

In a research project focused on gene therapy, researchers utilized this compound as a vector for delivering plasmid DNA into mammalian cells. The study reported a significant increase in transfection rates compared to traditional lipid-based systems, highlighting the compound's effectiveness as a non-viral gene delivery agent .

Wirkmechanismus

The mechanism by which 4-Carbamoyl-1-hexadecylpyridinium Chloride exerts its effects involves its interaction with molecular targets and pathways. The compound may disrupt cell membranes, leading to cell lysis and death in microbial cells. It may also inhibit specific enzymes or receptors, contributing to its antimicrobial and therapeutic properties.

Vergleich Mit ähnlichen Verbindungen

Cetylpyridinium Chloride

Benzalkonium Chloride

Dodecylpyridinium Chloride

Hexadecyltrimethylammonium Bromide

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

4-Carbamoyl-1-hexadecylpyridinium chloride (CAS No. 377085-58-0) is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This compound is part of a broader class of pyridinium salts known for their surfactant properties, which contribute to their applications in antimicrobial and antifungal treatments. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential applications in medicine.

This compound is characterized by its long hydrophobic hexadecyl chain and a positively charged pyridinium ring. These structural features enhance its ability to interact with biological membranes, making it effective in various applications.

| Property | Value |

|---|---|

| Molecular Formula | C_{22}H_{38}ClN_{2}O |

| Molecular Weight | 396.01 g/mol |

| Solubility | Soluble in water |

| Appearance | White to off-white powder |

The biological activity of this compound primarily stems from its ability to disrupt microbial cell membranes. The cationic nature allows it to bind to negatively charged components of the microbial membrane, leading to increased permeability and eventual cell lysis. Additionally, the compound may interfere with essential metabolic processes within the cell.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi.

Efficacy Against Bacteria

In vitro studies indicate that this compound has potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:

- Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Escherichia coli : Demonstrated an MIC of 64 µg/mL.

Efficacy Against Fungi

The antifungal properties of this compound have also been evaluated:

- Candida albicans : Showed an MIC of 16 µg/mL.

- Aspergillus niger : Exhibited an MIC of 32 µg/mL.

Case Study 1: Antifungal Efficacy

A study conducted by Madaan et al. (2008) investigated the antifungal activity of various quaternary ammonium compounds, including this compound. The results indicated that this compound significantly inhibited the growth of fungal strains, supporting its use as an effective antifungal agent in clinical settings .

Case Study 2: Surface Disinfection

In another research project focused on surface disinfection, it was found that formulations containing this compound effectively reduced microbial load on contaminated surfaces by over 99% within minutes of application. This highlights its potential application in infection control protocols in healthcare environments .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

| Study | Pathogen | MIC (µg/mL) | Effectiveness |

|---|---|---|---|

| Madaan et al., 2008 | Staphylococcus aureus | 32 | Significant inhibition |

| Madaan et al., 2008 | Escherichia coli | 64 | Moderate inhibition |

| Internal Study | Candida albicans | 16 | High inhibition |

| Internal Study | Aspergillus niger | 32 | Moderate inhibition |

Eigenschaften

IUPAC Name |

1-hexadecylpyridin-1-ium-4-carboxamide;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-24-19-16-21(17-20-24)22(23)25;/h16-17,19-20H,2-15,18H2,1H3,(H-,23,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQLSZMFKAEZAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C(=O)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659880 | |

| Record name | 4-Carbamoyl-1-hexadecylpyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

377085-58-0 | |

| Record name | 4-Carbamoyl-1-hexadecylpyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.